molecular formula C7H13NO B1315063 1-Methylpiperidine-4-carbaldehyde CAS No. 50675-21-3

1-Methylpiperidine-4-carbaldehyde

Cat. No. B1315063
M. Wt: 127.18 g/mol
InChI Key: LKIYWJKEOOFVCV-UHFFFAOYSA-N
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Patent
US04757079

Procedure details

To a deep cold (below -70° C.) solution of methyl 1-methylisonipecotate (15.7 g. 0.1 mol) in 500 mL of hexane was added, dropwise over 1 hr, 100 mL of 1N diisobutylaluminum hydride (DIBAL-H) in hexane. The solution was stirred for 1.5 h, and 20 mL of saturated aqueous ammonium chloride was very slowly added. The reaction mixture was gradually allowed to come to ambient temperature and stirring was continued for an additional hour. To the reaction mixture was added 10 mL of saturated aqueous sodium bicarbonate and the organic layer was decanted. The aqueous layer was extracted with methylene chloride (200 mL×3) and then with ether (200 mL×3). The combined extracts were dried with magnesium sulfate and evaporated to give 10 g (79%) of a pale yellow oil (crude). The crude aldehyde was used for further reaction without purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][CH2:10][CH:5]([C:6](OC)=[O:7])[CH2:4][CH2:3]1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].C(=O)(O)[O-].[Na+]>CCCCCC>[CH3:1][N:2]1[CH2:11][CH2:10][CH:5]([CH:6]=[O:7])[CH2:4][CH2:3]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CN1CCC(C(=O)OC)CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional hour
CUSTOM
Type
CUSTOM
Details
the organic layer was decanted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methylene chloride (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1CCC(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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